7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
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Overview
Description
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms. The presence of the hydroxyethylamino group further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multi-step organic reactions. One common method includes the condensation of naphthoquinone with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxazine derivatives such as methylene blue and Nile blue. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness
What sets 7-((2-Hydroxyethyl)amino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione apart is its unique hydroxyethylamino group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological molecules, making it a valuable tool in scientific research .
Properties
IUPAC Name |
7-(2-hydroxyethylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,23-25H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOUQJZRZXMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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